Product packaging for Carbimazole-d3(Cat. No.:)

Carbimazole-d3

Cat. No.: B1162529
M. Wt: 189.25
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Carbimazole (B1668351) and its Active Metabolite, Methimazole (B1676384)

Carbimazole is a well-established antithyroid drug used in the management of hyperthyroidism. drugbank.comwikipedia.org It functions as a prodrug, meaning it is inactive until it is converted into its active form within the body. nih.govpharmacologyeducation.org After oral administration, carbimazole is rapidly and almost completely metabolized to methimazole. medsafe.govt.nz

Methimazole is the pharmacologically active compound responsible for the antithyroid effects. drugbank.comnih.gov It works by inhibiting the thyroid peroxidase enzyme, which is essential for the synthesis of the thyroid hormones triiodothyronine (T3) and thyroxine (T4). wikipedia.orgpharmacologyeducation.org By blocking this enzyme, methimazole effectively reduces the production of thyroid hormones, thereby alleviating the symptoms of hyperthyroidism. nih.gov

Rationale for Deuterium (B1214612) Labeling of Carbimazole (Carbimazole-d3) in Academic Studies

The development of this compound, a deuterated version of carbimazole, is driven by the need for a precise and reliable tool in research settings. In this compound, three hydrogen atoms on the methyl group are replaced with deuterium atoms. cymitquimica.compharmaffiliates.com

The primary rationale for creating and utilizing this compound in academic and clinical research includes:

Internal Standard for Bioanalytical Methods: this compound is predominantly used as an internal standard for the quantification of carbimazole and its active metabolite, methimazole, in biological matrices like plasma and urine. caymanchem.comresearchgate.net Because it is chemically identical to carbimazole but has a different mass, it can be added to a sample at a known concentration. cymitquimica.compharmaffiliates.com During analysis by mass spectrometry, the ratio of the non-deuterated drug to the deuterated standard allows for highly accurate and precise quantification, correcting for any sample loss during preparation and analysis.

Metabolic and Pharmacokinetic Investigations: While the primary role of this compound is as an internal standard, deuterated compounds, in general, are used to study the metabolic fate of drugs. By comparing the metabolism of this compound to that of non-labeled carbimazole, researchers can gain deeper insights into the specific metabolic pathways involved and the kinetic isotope effect on its conversion to methimazole.

Properties

Molecular Formula

C₇H₇D₃N₂O₂S

Molecular Weight

189.25

Synonyms

2,3-Dihydro-3-methyl-d3-2-thioxo-1H-imidazole-1-carboxylic Acid Ethyl Ester;  3-Methyl-d3-2-thioxo-4-imidazoline-1-carboxylic Acid Ethyl Ester;  1-Ethoxycarbonyl-3-_x000B_methyl-d3-2-thio-4-imidazoline;  1-Methyl-3-carbethoxy-2-thioglyoxalone;  3-Carbethoxymer

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling of Carbimazole D3

Approaches to Deuterium (B1214612) Incorporation in Thioimidazole Derivatives

The introduction of deuterium into thioimidazole derivatives, the core structure of Carbimazole (B1668351), can be achieved through various strategies. These methods range from direct hydrogen-deuterium (H/D) exchange on the heterocyclic ring to the use of deuterated building blocks in a synthetic pathway.

Achieving site-specific deuteration is critical for creating isotopically defined molecules. For imidazole-based compounds, the reactivity of the ring protons allows for selective H/D exchange under controlled conditions.

Hydrogen-Deuterium Exchange: The protons on the imidazole (B134444) ring exhibit different acidities, enabling selective deuteration. The C2 proton (between the two nitrogen atoms) is particularly susceptible to exchange. nih.govresearchgate.net This exchange can be facilitated by treating the imidazole derivative with a deuterium source, such as deuterium oxide (D₂O), often under basic or acidic catalysis and elevated temperatures. nih.govclockss.org For instance, incubating a histidine-containing peptide in D₂O at 60°C can lead to deuteration at the C2 position of the imidazole ring. nih.gov The conditions, including pH, temperature, and the choice of catalyst, can be tuned to target specific positions on the ring. clockss.org

Metal-Catalyzed Deuteration: Transition-metal catalysts, including iridium, rhodium, and palladium, can facilitate the deuteration of C-H bonds that are otherwise unreactive. acs.orgnih.gov These methods can offer high regioselectivity for deuterating specific positions on heterocyclic rings or their substituents.

Deuteration of Substituents: For compounds like Carbimazole-d3, where the label is on the N-methyl group, the strategy involves introducing a deuterated methyl group rather than exchanging protons on a pre-existing one. This is typically accomplished by using a deuterated precursor during synthesis. o2hdiscovery.co However, methods for the direct deuteration of alkyl groups attached to imidazole rings have been developed, sometimes employing specific reaction conditions like the use of an alkali metal carbonate and microwave irradiation. google.com

Stable isotope labeling is a broader field encompassing the incorporation of isotopes like ²H (deuterium), ¹³C, and ¹⁵N into molecules. harvard.edunih.gov These labeled compounds serve as tracers and internal standards in a multitude of analytical applications. acs.org

Use of Labeled Precursors: The most straightforward and common method for synthesizing a specifically labeled compound is to use a starting material that already contains the isotope at the desired position. beilstein-journals.orgnih.gov For this compound, this involves a synthesis that starts with a trideuteromethyl-containing precursor.

Deuterated Reagents: The use of deuterated reagents, with D₂O being the most common and inexpensive deuterium source, is a cornerstone of isotope labeling. patsnap.comchemrxiv.org Other reagents include deuterated solvents, deuterated acids (e.g., deuterated trifluoromethanesulfonic acid), and deuterated reducing agents. clockss.org

Photocatalytic Deuteration: Modern methods include photocatalytic H/D exchange, which can proceed under mild conditions. chemrxiv.org For example, organic photocatalysts like thioxanthone can be used with D₂O to achieve highly regioselective deuteration of C-H bonds adjacent to sulfur atoms. chemrxiv.org

Site-Specific Deuteration Strategies

Chemical Synthesis Pathways for this compound

The chemical name for this compound is ethyl 3-(methyl-d3)-2-thioxo-2,3-dihydro-1H-imidazole-1-carboxylate. o2hdiscovery.co This indicates that the three deuterium atoms are located on the methyl group attached to the imidazole ring.

The synthesis of this compound logically follows the established route for unlabeled Carbimazole, which is a derivative of Methimazole (B1676384) (1-methyl-2-mercaptoimidazole). mzsr.skresearchgate.net The synthesis starts with a deuterated version of 1-methylimidazole.

A plausible synthetic pathway is:

Starting Material: The synthesis begins with 1-(methyl-d3)-imidazole. This key precursor contains the required trideuteromethyl group.

Thionation: The 1-(methyl-d3)-imidazole is reacted with elemental sulfur. This step introduces the sulfur atom at the C2 position of the imidazole ring, a process known as thionation.

Acylation: The resulting deuterated thione is then acylated with ethyl chloroformate in the presence of a base. This attaches the ethoxycarbonyl group to the other nitrogen atom of the imidazole ring, yielding the final product, this compound.

This approach ensures that the deuterium label is stable and specifically located on the methyl group, as it is introduced via a C-N bond from the deuterated starting material.

Purity Assessment and Isotopic Enrichment Verification of this compound

After synthesis, it is imperative to verify the chemical purity, the position of the label, and the isotopic enrichment of this compound. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques for this purpose. rsc.org

Mass spectrometry (MS) is a powerful technique for determining the isotopic enrichment of a labeled compound by precisely measuring its mass-to-charge ratio. almacgroup.comnih.gov

Principle: High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), can separate this compound from any non-deuterated or partially deuterated analogues and other impurities. rsc.orgnih.gov The mass spectrometer detects the molecular ions of the different isotopologues. For Carbimazole (C₇H₁₀N₂O₂S, molecular weight ~186.23 g/mol ), the fully deuterated this compound (C₇H₇D₃N₂O₂S, molecular weight ~189.25 g/mol ) will appear at a mass approximately 3 units higher.

Isotopic Enrichment Calculation: The isotopic purity is calculated by comparing the peak intensities of the ion corresponding to the desired labeled compound (the M+3 peak for d3) with the intensities of the unlabeled (M), partially labeled (M+1, M+2), and over-labeled species. nih.govresearchgate.net Corrections must be made for the natural abundance of isotopes like ¹³C and ³³S/³⁴S, which also contribute to the M+1 and M+2 peaks. nih.gov

Table 1: Illustrative Mass Spectrometry Data for this compound Purity Analysis

IsotopologueTheoretical Mass (m/z)Observed Relative Abundance (%)Corrected Abundance (%)*
d₀ (Unlabeled)187.050.50.4
d₁188.060.80.6
d₂189.061.21.0
d₃ (Target)190.0710098.0

After correction for natural isotopic contributions of other elements.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons (typically around 3.5-3.7 ppm in unlabeled Carbimazole) would be absent or significantly diminished. The disappearance of this signal is strong evidence that the methyl group has been successfully deuterated. The other proton signals from the imidazole ring and the ethyl group should remain, confirming the rest of the structure is intact.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. magritek.com A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the N-methyl position, providing direct proof of the label's presence and location. sigmaaldrich.com The integration of this peak can also be used to quantify the deuterium content.

¹³C NMR: The carbon atom of the deuterated methyl group will exhibit a multiplet splitting pattern due to coupling with deuterium (a spin-1 nucleus), and its chemical shift will be slightly different from that of a normal ¹³C-¹H carbon (an isotopic shift). cdnsciencepub.com This provides further confirmation of the label's position.

Table 2: Comparison of Expected NMR Data for Carbimazole vs. This compound

NucleusCarbimazole (Unlabeled)This compound (Expected)Observation for Deuteration
¹H NMR Signal for N-CH₃ protonsSignal is absent or has very low intensityConfirms deuteration at the methyl group
²H NMR No signalSignal present at the N-CD₃ chemical shiftDirectly detects the deuterium label
¹³C NMR Signal for N-C H₃ (quartet if coupled)Signal for N-C D₃ (septet) with isotopic shiftConfirms label position and C-D bond

Advanced Analytical Characterization in Carbimazole D3 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating Carbimazole-d3 from its non-deuterated counterpart and other impurities. The slight difference in mass imparted by the deuterium (B1214612) atoms does not significantly alter the compound's polarity, allowing for the adaptation of existing methods for carbimazole (B1668351).

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a widely used technique for the analysis of carbimazole and its deuterated analogs. jptcp.comjptcp.com These methods provide the high resolution necessary to separate the analyte from potential impurities and degradation products. nih.gov In the context of this compound, which is often used as an internal standard, HPLC methods ensure accurate quantification by co-eluting with the non-labeled analyte while being differentiated by a mass-sensitive detector.

A typical RP-HPLC method involves a C18 or similar non-polar stationary phase. ajptr.com The mobile phase is generally a mixture of an aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile. jptcp.comajptr.com Method development often involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a stable baseline and sharp, symmetrical peaks. jptcp.comjptcp.com Detection is commonly performed using a UV spectrophotometer at a wavelength where carbimazole exhibits maximum absorbance, such as 291 nm or 298 nm. jptcp.comajptr.com Validation of these methods according to International Conference on Harmonisation (ICH) guidelines confirms their linearity, accuracy, precision, and robustness. jptcp.comajptr.com

Table 1: Example of RP-HPLC Method Parameters for Carbimazole Analysis This table is generated based on data from multiple sources describing methods for the non-deuterated compound, which are directly applicable to its deuterated analog.

ParameterConditionSource(s)
Column Inertsil 8ODS (250x4.6mm, 5µ) or C18 (250x4.6mm, 5µm) jptcp.comajptr.com
Mobile Phase Methanol:Acetonitrile (80:20 v/v) or Methanol:0.1% OPA (80:20 v/v) jptcp.comajptr.com
Flow Rate 0.7 mL/min jptcp.comajptr.com
Detection UV at 298 nm or 291 nm jptcp.comajptr.com
Retention Time Approximately 4.65 min ajptr.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, making it a powerful tool for the analysis of volatile and semi-volatile compounds. thermofisher.com While carbimazole itself may require derivatization to increase its volatility for GC analysis, GC-MS is particularly well-suited for identifying and quantifying its more volatile metabolites, such as methimazole (B1676384). nih.gov A sensitive GC-MS method has been successfully used to measure intrathyroidal concentrations of methimazole, the active metabolite of carbimazole. nih.gov

In a typical GC-MS analysis, the sample is vaporized and separated on a capillary column before entering the mass spectrometer. thermofisher.com The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both quantitative data and structural information that confirms the identity of the analyte. thermofisher.com For this compound, GC-MS can be used to confirm the molecular weight and fragmentation pattern, verifying the presence and location of the deuterium labels. The technique can be operated in selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative studies. thermofisher.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a state-of-the-art analytical technique that provides significant advantages in speed, resolution, and sensitivity over conventional HPLC. measurlabs.com It combines the superior separation capabilities of UPLC, which uses smaller column particles, with the highly selective and sensitive detection of a tandem mass spectrometer. measurlabs.comresearchgate.net This makes it the premier choice for bioanalytical research, such as pharmacokinetic studies, where analytes must be quantified at very low concentrations in complex biological matrices like plasma. nih.govnih.gov

In these applications, this compound serves as an ideal internal standard. It co-elutes with the non-labeled carbimazole but is distinguished by the mass spectrometer due to its higher mass. google.com This corrects for any variability during sample preparation and analysis, leading to highly accurate and precise quantification. nih.gov The UPLC-MS/MS system is typically operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a characteristic product ion, a process that dramatically reduces background noise and enhances selectivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Investigations of this compound

Spectroscopic methods provide invaluable information about the molecular structure, bonding, and solid-state arrangement of this compound.

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful, non-destructive tool for obtaining a detailed "molecular fingerprint" of a compound. mdpi.com These techniques probe the vibrational modes of molecular bonds, providing complementary information. arxiv.org The analysis of carbimazole's vibrational spectra has been carried out using experimental data alongside quantum chemical calculations to assign the fundamental modes. researchgate.net

FTIR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of laser light. mdpi.comspectroscopyonline.com For this compound, the key diagnostic feature would be the C-D stretching and bending vibrations. These vibrations occur at lower frequencies (wavenumbers) compared to the corresponding C-H vibrations in non-labeled carbimazole due to the heavier mass of deuterium. This predictable isotopic shift provides definitive evidence for the incorporation of deuterium and can help confirm its location within the molecule. The FTIR spectrum of carbimazole shows characteristic carbonyl bands, which have been used to study its conformational equilibrium in different solvents. researchgate.net

Nuclear Magnetic Resonance (NMR) crystallography is a sophisticated technique that combines solid-state NMR (SSNMR) experiments with computational methods, such as density functional theory (DFT), to refine and validate the three-dimensional structure of crystalline solids at an atomic level. researchgate.netresearchgate.netnih.gov This approach is particularly valuable for pharmaceuticals, where understanding the solid-state structure is critical. nih.gov

Extensive research has been conducted on the parent compound, carbimazole, using a suite of advanced SSNMR experiments. researchgate.netnih.gov These include:

¹³C Cross-Polarization/Magic Angle Spinning (CP-MAS): To obtain high-resolution spectra of the carbon nuclei. nih.gov

¹H MAS and ¹H CRAMPS: To acquire high-resolution proton spectra in the solid state. nih.govnih.gov

¹H-¹³C Heteronuclear Correlation (HETCOR): A 2D experiment that reveals correlations between directly bonded protons and carbons, aiding in the definitive assignment of NMR signals. researchgate.netnih.gov

These experimental NMR data are compared with chemical shifts calculated for a proposed crystal structure. nih.gov By optimizing the atomic positions, particularly of hydrogen atoms, a refined structure that is in better agreement with the experimental data can be achieved. researchgate.netnih.gov This methodology would be directly applicable to this compound, allowing for a precise determination of its solid-state conformation and packing, and confirming the specific sites of deuteration.

Table 2: Reported ¹³C and ¹H Solid-State NMR Chemical Shifts for Carbimazole This table, based on published data for carbimazole, provides the reference values for the structural analysis of this compound. semanticscholar.org

Atom¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)Source(s)
C2 162.7- semanticscholar.org
C4 118.07.2 semanticscholar.org
C5 114.77.0 semanticscholar.org
C6 150.3- semanticscholar.org
C7 65.44.4 semanticscholar.org
C8 14.71.4 semanticscholar.org
N1-CH3 35.13.7 semanticscholar.org

UV-Visible Spectrophotometry for Solution-State Analysis

UV-Visible spectrophotometry is a widely employed technique for the quantitative analysis of many pharmaceutical compounds, including the non-deuterated form of Carbimazole. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is directly proportional to the concentration of the substance in solution.

For Carbimazole, several UV spectrophotometric methods have been developed and validated for its determination in bulk and tablet dosage forms. researchgate.netasianjpr.comresearcher.life These methods are valued for their simplicity, speed, and cost-effectiveness. Research has established that Carbimazole exhibits a distinct absorption maximum (λ-max) in various solvents. For instance, in a mixture of methanol and distilled water (30:70), Carbimazole shows a λ-max at approximately 289.6 nm. asianjpr.comresearcher.life Derivative spectrophotometry has also been used to enhance specificity and resolve overlapping spectra, with quantification at wavelengths such as 289 nm, 300 nm, and 314 nm. researchgate.net

Theoretically, this compound is expected to exhibit a UV-Visible spectrum that is virtually identical to that of unlabeled Carbimazole. The substitution of hydrogen with deuterium does not significantly alter the electronic structure of the chromophore responsible for UV absorption. Therefore, the λ-max and molar absorptivity should remain unchanged.

However, in practice, UV-Visible spectrophotometry is not a primary or common analytical technique for the characterization or quantification of this compound. The principal utility of a deuterated compound like this compound lies in its mass difference from the unlabeled form, which is exploited by mass spectrometry for its role as an internal standard. clearsynth.comresearchgate.net In such applications, the detector is a mass spectrometer, which distinguishes compounds based on their mass-to-charge ratio, not their UV absorbance. Consequently, there is a lack of published research dedicated to the UV-Visible spectrophotometric analysis of this compound, as other methods are more relevant to its intended use.

Below is a table summarizing typical findings from UV-Visible spectrophotometric analysis of the non-deuterated compound, Carbimazole.

Analytical ParameterReported ValueSolvent/Conditions
λ-max 289.6 nmMethanol:Distilled Water (30:70)
Linearity Range 10-50 µg/mLMethanol:Distilled Water (30:70)
Correlation Coefficient (r²) 0.9992Methanol:Distilled Water (30:70)
λ-max (Derivative) 289 nm (Third Derivative)Not Specified
Linearity Range (Derivative) 2-18 µg/mLNot Specified
Correlation Coefficient (r²) (Derivative) 0.999Not Specified

(Data derived from studies on non-deuterated Carbimazole) researchgate.netasianjpr.comresearcher.life

Chemiluminescence Detection Methods for this compound Related Compounds

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. It is a highly sensitive detection method used in various analytical applications, including flow injection analysis (FIA) and high-performance liquid chromatography (HPLC).

Several chemiluminescence-based methods have been developed for the determination of Carbimazole and its active metabolite, Methimazole. researchgate.netinnovareacademics.in A common approach is based on the inhibitory effect of these thione-containing compounds on a known chemiluminescent reaction. For example, a flow-injection method has been reported that utilizes the inhibition of the copper(II)-catalyzed luminol-hydrogen peroxide (H₂O₂-luminol) reaction. researchgate.netiapchem.org In this system, the sample containing Carbimazole or Methimazole is injected into a stream where the CL reaction is occurring. The analytes form a complex with the Cu(II) catalyst, thereby reducing the chemiluminescence intensity. researchgate.net This decrease in light emission is proportional to the concentration of the drug.

Another reported CL method involves the gold nanoparticle-catalyzed reaction of luminol (B1675438), which can be used for sensing Methimazole. innovareacademics.in These methods offer high sensitivity and are suitable for the analysis of pharmaceutical formulations. researchgate.net

With respect to this compound, there is no specific research detailing the application of chemiluminescence detection methods for its analysis. As with UV-Visible spectrophotometry, the focus of analytical work on this compound is on its application as an internal standard in mass spectrometry. The deuterium labeling provides the necessary mass difference for MS detection, which is the most critical parameter for its function. researchgate.net

While this compound would be expected to exhibit similar chemical reactivity to Carbimazole in a CL system (e.g., inhibiting the Cu(II)-catalyzed luminol reaction), this property is not typically exploited for its analysis. The development and validation of a CL method would be redundant given its established role and the superior specificity and structural information provided by mass spectrometry. Therefore, CL detection is a technique applied to Carbimazole and its related compounds for specific quantitative purposes, but not to its deuterated analogue used as an internal standard.

Below is a table summarizing the principles of chemiluminescence methods developed for non-deuterated Carbimazole and Methimazole.

CL SystemPrincipleAnalyte(s)Linear Range
Cu(II)-catalyzed Luminol-H₂O₂ Inhibition of chemiluminescence due to Cu(II) complexation by the analyte.Carbimazole3–120 mg/L
Cu(II)-catalyzed Luminol-H₂O₂ Inhibition of chemiluminescence due to Cu(II) complexation by the analyte.Methimazole2–100 mg/L

(Data derived from studies on non-deuterated Carbimazole and Methimazole) researchgate.net

Metabolic and Mechanistic Investigations Utilizing Carbimazole D3

In Vitro Biotransformation of Carbimazole-d3 to Methimazole-d3

Carbimazole (B1668351) itself is a pro-drug, possessing inherent antithyroid activity but primarily acting after its rapid conversion to the active metabolite, methimazole (B1676384). nih.govpatsnap.commdpi.comdrugbank.com The study of this conversion is critical for understanding the onset and duration of its therapeutic effect.

The biotransformation of carbimazole to methimazole is a rapid process that occurs largely in the bloodstream and liver. nih.govmedsafe.govt.nz In vitro studies using human and rat serum have demonstrated that this conversion is not a simple spontaneous hydrolysis but is, in fact, mediated by enzymatic activity. nih.gov Research indicates that serum enzymes, likely esterases, are responsible for the hydrolysis and decarboxylation of carbimazole to methimazole. nih.govmdpi.com

The use of this compound in such in vitro systems allows researchers to trace this specific conversion without interference from endogenous compounds. By incubating this compound with cellular fractions (like microsomes) or serum and subsequently quantifying the appearance of Methimazole-d3, the precise location and nature of the enzymatic activity can be elucidated. Studies have shown this conversion is so rapid that after intravenous administration in rats, the parent drug is transformed into methimazole within minutes, suggesting very little unchanged carbimazole reaches the target thyroid gland. nih.gov

Understanding the rate of conversion from carbimazole to methimazole is essential for characterizing its pharmacological profile. Kinetic studies, facilitated by the use of deuterated standards, provide data on the speed and efficiency of this metabolic activation. Following oral administration, carbimazole is rapidly absorbed and converted, with peak plasma concentrations of methimazole occurring approximately one to two hours post-ingestion. medsafe.govt.nzflamingopharma.co.uk

The use of this compound as a tracer in kinetic studies allows for precise measurement of the rate of appearance of Methimazole-d3 and the disappearance of the parent compound. This helps in determining key kinetic parameters. For instance, comparative bioavailability studies have utilized deuterium-labeled methimazole as an internal standard to demonstrate that carbimazole is not only rapidly but also completely bioactivated to methimazole. nih.gov Such studies conclude that the two drugs are equipotent on a molar basis. nih.gov The plasma half-life of methimazole following carbimazole administration is reported to be between 5.4 and 6.4 hours. medsafe.govt.nznih.gov

Table 1: Representative Kinetic Parameters of Carbimazole to Methimazole Conversion

Parameter Value Reference
Time to Peak Methimazole Concentration (Tmax) 1-2 hours medsafe.govt.nzflamingopharma.co.uk
Methimazole Plasma Half-life (t½) 5.4 - 6.4 hours medsafe.govt.nznih.gov
Bioavailability (as Methimazole) ~80-95% nih.gov

Enzymatic Conversion Mechanisms in Cellular Systems

Preclinical Pharmacokinetic and Tissue Distribution Research Using this compound

Preclinical studies in animal models are fundamental to understanding how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME). This compound is a critical component in these studies, enabling accurate tracking and quantification.

Animal models, such as rats and cats, are frequently used to study the pharmacokinetics of carbimazole. nih.govresearchgate.net In rats, after administration, methimazole is known to concentrate in the thyroid gland, which prolongs its therapeutic activity beyond what plasma concentrations might suggest. medsafe.govt.nznih.gov Studies using radiolabeled ([35S]) carbimazole in rats have confirmed its swift conversion to methimazole. nih.gov The use of a stable isotope-labeled compound like this compound offers a non-radioactive method to trace these pathways. By analyzing different tissues (liver, thyroid, kidney) and fluids (blood, urine) at various time points after administration of this compound, a detailed map of its distribution and subsequent metabolic conversion to Methimazole-d3 can be constructed. This helps to identify the primary sites of action and metabolism. For example, studies in cats with hyperthyroidism have used pharmacokinetic data to support once-daily dosing regimens. researchgate.net

Accurate quantification of carbimazole and its active metabolite methimazole in biological matrices like plasma, serum, and tissue homogenates is essential for pharmacokinetic analysis. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity and specificity. nih.govresearchgate.net

In these assays, a known quantity of a deuterated internal standard, such as this compound or more commonly Methimazole-d3, is added to the biological sample at the beginning of the sample preparation process. nih.govcaymanchem.comcaymanchem.com Because the deuterated standard is chemically identical to the analyte (the non-deuterated drug) but has a different mass, it behaves identically during extraction, chromatography, and ionization. caymanchem.com Any sample loss during preparation will affect both the analyte and the standard equally. By measuring the ratio of the analyte's mass spectrometry signal to the internal standard's signal, highly accurate and precise quantification can be achieved, correcting for any experimental variability. nih.govcaymanchem.com This technique has been used to develop and validate robust methods for measuring total methimazole concentrations in patient serum over a wide range (e.g., 1-1000 ng/mL). nih.gov

Table 2: Example Performance of an LC-MS/MS Method Using a Deuterated Internal Standard for Methimazole Quantification

Parameter Result Reference
Calibration Curve Range 1-1000 ng/mL nih.gov
Correlation Coefficient (r²) >0.999 nih.gov
Inter-day Precision (%RSD) < 9.8% nih.gov
Inter-day Accuracy 96.0% - 99.7% nih.gov

Tracing Metabolic Pathways in Animal Models

In Vitro Mechanistic Studies of Thioimidazole Actions

The therapeutic effect of the thioimidazole class of drugs, including methimazole, stems from their ability to inhibit the synthesis of thyroid hormones. patsnap.comdrugbank.com The primary target is the enzyme thyroid peroxidase (TPO), which is essential for both the iodination of tyrosine residues on the protein thyroglobulin and the subsequent coupling of these residues to form the thyroid hormones T3 and T4. drugbank.comnih.govmedchemexpress.com

In vitro studies using isolated TPO or thyroid tissue models are crucial for elucidating this mechanism. Methimazole acts as a substrate for TPO, effectively competing with tyrosine and trapping the oxidized iodine, thereby preventing hormone synthesis. nih.govdrugbank.com Research has shown that both carbimazole and methimazole are potent inhibitors of TPO-catalyzed iodination in vitro. nih.gov While direct studies detailing the use of this compound in these specific mechanistic assays are not prevalent, the principles of using deuterated analogs to probe enzyme-substrate interactions are well-established in pharmacology. Deuterium (B1214612) substitution can sometimes alter the rate of metabolic reactions (a phenomenon known as the kinetic isotope effect), which can be used to investigate rate-limiting steps in enzymatic pathways. The use of Methimazole-d3 in collision-induced dissociation mass spectrometry studies has also helped to characterize its structure and fragmentation patterns, which is foundational for its accurate identification in complex research settings. thermofisher.com

Table of Mentioned Compounds

Compound Name
Carbimazole
This compound
Methimazole
Methimazole-d3
Thyroxine (T4)
Triiodothyronine (T3)
Tyrosine

Investigation of Thyroid Peroxidase Inhibition Kinetics with Labeled Substrates

The use of deuterated substrates like this compound is particularly insightful for studying the kinetics of enzyme inhibition, such as the interaction with thyroid peroxidase. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered upon isotopic substitution. numberanalytics.com This effect is a powerful tool for determining the rate-limiting steps of an enzymatic reaction and for probing the structure of the transition state. einsteinmed.edu

In the context of thyroid peroxidase, this compound can be used in competitive inhibition assays to provide more precise data on the binding and catalytic steps of the enzyme. By comparing the inhibitory kinetics of Carbimazole with this compound, researchers can elucidate the mechanism of action in greater detail. For instance, a significant KIE would suggest that the cleavage of a carbon-deuterium bond is involved in the rate-determining step of the inhibition process.

Table 1: Hypothetical Kinetic Parameters for Thyroid Peroxidase Inhibition by Carbimazole and this compound

InhibitorKi (μM)Vmax (μmol/min/mg)Kinetic Isotope Effect (KIE) on Ki
Carbimazole1.550N/A
This compound1.8481.2

This table presents hypothetical data to illustrate the potential findings from a comparative kinetic study. The data is not derived from actual experimental results.

Cellular Pathway Modulation Studies with this compound

Beyond its direct enzymatic target, the broader effects of a drug on cellular pathways are of significant interest. Carbimazole has been noted to have effects on various cellular processes, including the modulation of immune responses and signaling pathways. mdpi.comnih.gov Stable isotope-labeled compounds like this compound are instrumental in tracing the drug's influence on these complex networks.

By using techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can track the metabolic fate of this compound within cells and identify which metabolic pathways are perturbed. frontiersin.org This approach can reveal downstream effects of the drug beyond its primary mechanism of action. For example, studies have shown that treatment with carbimazole can alter the plasma metabolome, affecting pathways such as tryptophan metabolism and fatty acid biosynthesis. frontiersin.org The use of a labeled compound would allow for a more definitive link between the drug's presence and the observed metabolic shifts.

Table 2: Hypothetical Changes in Key Metabolites in Thyroid Cells Treated with this compound

MetabolitePathwayFold Change (Treated vs. Control)p-value
Kynurenine (B1673888)Tryptophan Metabolism-1.5<0.05
Octanoylcarnitine (B1202733)Fatty Acid Metabolism-1.8<0.01
Phosphocreatine (B42189)Energy Metabolism+1.3<0.05
Glutathione (B108866) (Oxidized)Oxidative Stress-1.6<0.01

This table contains hypothetical data to demonstrate the potential outcomes of a metabolomics study using this compound. The data is for illustrative purposes and is not based on actual experimental findings.

The hypothetical results in Table 2 suggest that this compound treatment could lead to significant changes in metabolites related to several key cellular pathways. A decrease in kynurenine could indicate a modulation of the inflammatory response, while a reduction in octanoylcarnitine might point to alterations in beta-oxidation. The increase in phosphocreatine could suggest a shift in cellular energy homeostasis, and a decrease in oxidized glutathione would be indicative of a reduction in oxidative stress. Tracing the deuterium label from this compound to its metabolites would provide direct evidence of the drug's role in these pathway modulations.

Carbimazole D3 As a Research Standard and Tracer

Applications as an Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, which involves measuring the concentration of a drug or its metabolites in biological samples like plasma or serum, accuracy and precision are paramount. Carbimazole-d3 serves as an ideal internal standard, a compound added in a known quantity to samples undergoing analysis. Its primary function is to correct for the loss of analyte during sample preparation and for variations in instrument response.

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard technique for achieving the highest level of accuracy and precision in quantitative analysis. ucl.ac.uknih.gov The method involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample before processing. Because the labeled standard (this compound) and the natural analyte (Carbimazole) have nearly identical chemical and physical properties, they behave similarly during extraction, derivatization, and chromatography.

However, they are readily distinguishable by a mass spectrometer due to their mass difference. By measuring the ratio of the signal from the natural analyte to that of the labeled internal standard, highly accurate quantification can be achieved. nih.gov This process effectively nullifies variations from sample matrix effects or inconsistencies in sample preparation and instrument performance. researchgate.net For example, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, specific mass transitions for both Carbimazole (B1668351) and this compound would be monitored to ensure specificity and accurate quantification. researchgate.net

Table 1: Example Mass Spectrometry Parameters for Carbimazole and this compound This table is illustrative and specific values may vary based on instrumentation and method.

CompoundMolecular FormulaMolecular Weight (g/mol)Precursor Ion (m/z)Product Ion (m/z)
CarbimazoleC7H10N2O2S186.23187.1125.1
This compoundC7H7D3N2O2S189.25190.1128.1

The development of robust and reliable analytical methods is a prerequisite for all pharmaceutical research. jptcp.com this compound is essential in the creation of research-grade reference standards used in these methods. When developing a new quantitative assay, such as for determining Carbimazole's active metabolite, Methimazole (B1676384), in plasma, a deuterated internal standard (like Methimazole-d3) is crucial for validating the method's performance. researchgate.net The use of a stable isotope-labeled standard helps establish key validation parameters, including linearity, accuracy, and precision, as mandated by regulatory guidelines. jptcp.comjptcp.com The standard's consistent behavior ensures that the method is rugged and reproducible across different batches of samples and over time.

Isotope Dilution Mass Spectrometry for Precision Quantification

Utility in Stable Isotope Tracer Experiments

Stable isotope tracers are used to follow the metabolic journey of a compound within a biological system. nih.gov By introducing a labeled compound like this compound, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high specificity.

Carbimazole is a prodrug that is rapidly converted to its active form, Methimazole, after absorption. medchemexpress.compharmaffiliates.comasianjpr.com Stable isotope tracing with this compound allows researchers to precisely follow this conversion process. By administering this compound and analyzing subsequent biological samples (e.g., blood, urine, tissues) with mass spectrometry, it is possible to identify and quantify not only the parent drug (this compound) but also its labeled metabolite (Methimazole-d3). nih.gov This approach helps to distinguish the administered drug and its metabolites from any endogenous compounds that might be present, providing a clear picture of the drug's metabolic pathway and the rate of its biotransformation. nih.gov

Investigating how a drug is taken up by specific cells and where it localizes within those cells is fundamental to understanding its mechanism of action. Stable isotope labeling, combined with advanced analytical techniques, can be applied to these investigations. researchgate.net While specific published studies on the subcellular localization of this compound are not prominent, the methodology allows for such research. By exposing cells or tissues to this compound and subsequently performing subcellular fractionation, researchers could use mass spectrometry to determine the concentration of the labeled compound in different organelles (e.g., mitochondria, nucleus, cytoplasm). This provides insights into the drug's site of action and potential off-target effects at a subcellular level. researchgate.net

Elucidating Drug Fate in Complex Biological Systems

Role in Method Validation for Analytical Research

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ajptr.com The use of a stable isotope-labeled internal standard like this compound is a cornerstone of rigorous method validation for quantitative assays, particularly those using LC-MS/MS. mdpi.comrsc.org

During validation, the internal standard is used to assess critical parameters:

Accuracy : By comparing the measured concentration in spiked samples against the known concentration, the accuracy of the method is determined. The internal standard ensures that any variability during sample processing does not affect the final result. jptcp.com

Precision : This is assessed by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). jptcp.com this compound helps to minimize analytical variation, leading to low relative standard deviation (%RSD) values, which indicate high precision.

Selectivity and Specificity : The internal standard helps confirm that the method can differentiate the analyte from other components in the matrix, such as metabolites or endogenous substances. researchgate.net

Matrix Effect : Biological samples can contain substances that suppress or enhance the ionization of the analyte in the mass spectrometer. Since this compound co-elutes with Carbimazole and experiences the same matrix effects, its inclusion allows for accurate correction of these interferences. researchgate.net

Recovery : The efficiency of the extraction process is evaluated by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. The internal standard corrects for any analyte loss during this step.

Table 2: Typical Method Validation Parameters Achieved Using a Stable Isotope-Labeled Internal Standard This table presents typical acceptance criteria for bioanalytical method validation as per regulatory guidelines.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r²)Correlation coefficient of the calibration curve.≥ 0.99 rsc.org
AccuracyCloseness of measured value to the true value.Within ±15% of nominal value (±20% at LLOQ) mdpi.comrsc.org
Precision (%RSD)Agreement between a series of measurements.≤ 15% (≤ 20% at LLOQ) jptcp.commdpi.com
RecoveryExtraction efficiency of the analytical method.Consistent, precise, and reproducible

Impurity Profiling and Degradation Research of Carbimazole D3

Identification and Characterization of Synthesis-Related Impurities in Deuterated Carbimazole (B1668351)

The synthesis of Carbimazole-d3, while proprietary to individual manufacturers, conceptually involves the use of deuterated starting materials or intermediates. The impurity profile of this compound is therefore expected to include not only the impurities found in non-labeled Carbimazole but also unique impurities arising from the deuteration process itself.

The primary synthesis-related impurity in Carbimazole is Methimazole (B1676384) (also known as Thiamazole). sigmaaldrich.comnih.govpharmaffiliates.com Consequently, in the synthesis of this compound, the corresponding deuterated impurity, Methimazole-d3 , is anticipated to be a major process-related impurity. Incomplete reaction or side reactions during the introduction of the ethoxycarbonyl group to Methimazole-d3 would lead to its presence in the final active pharmaceutical ingredient (API).

Other potential synthesis-related impurities could arise from the starting materials and reagents used in the deuteration and subsequent synthesis steps. For instance, if the deuterium (B1214612) is introduced via a deuterated methylating agent, residual unreacted agent or by-products of this reaction could be present. The isotopic purity is also a critical factor, with the potential for the presence of partially deuterated or non-deuterated Carbimazole.

The identification and characterization of these impurities rely on a suite of advanced analytical techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for separating impurities from the main compound. researchgate.netajptr.comajptr.com Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weights of impurities, which is crucial for identifying deuterated species. researchgate.netthermoscientific.com Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the exact location of deuterium atoms and the structure of any impurities. researchgate.net

Table 1: Potential Synthesis-Related Impurities in this compound

Impurity NamePotential OriginAnalytical Identification Techniques
Methimazole-d3Incomplete reaction of deuterated precursorHPLC, LC-MS, NMR
Non-deuterated CarbimazoleIsotopic impurity in starting materialsLC-MS, NMR
Partially deuterated Carbimazole speciesIncomplete deuterationLC-MS, NMR
Residual deuterated reagents/by-productsLeftover from synthesis stepsGC-MS, LC-MS

This table is illustrative and based on general principles of pharmaceutical synthesis and impurity analysis.

Research on Degradation Pathways of this compound

The degradation of a drug substance can impact its efficacy and safety. For a deuterated compound like this compound, it is essential to investigate its degradation pathways, which may be influenced by the kinetic isotope effect.

Stability Studies under Controlled Research Conditions

Forced degradation studies are a important to understanding the intrinsic stability of a drug molecule. derpharmachemica.comresearchgate.netmedcraveonline.comajpsonline.com These studies expose the drug to stress conditions such as heat, humidity, light, acid, and base to accelerate degradation. derpharmachemica.comresearchgate.netmedcraveonline.comajpsonline.com

For Carbimazole, a primary degradation pathway is hydrolysis to Methimazole. nih.gov It is therefore expected that this compound would hydrolyze to Methimazole-d3 . The rate of this hydrolysis, however, may be altered due to the deuterium substitution. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of reactions that involve the cleavage of this bond (the kinetic isotope effect). researchgate.netuni-bonn.declearsynthdiscovery.comzeochem.com

Oxidative degradation is another potential pathway. nih.gov The presence of the thioimidazole ring in Carbimazole makes it susceptible to oxidation. The impact of deuteration on the oxidative stability of this compound would require specific investigation.

Table 2: Illustrative Forced Degradation Study Results for this compound

Stress ConditionMajor Degradant% Degradation (Illustrative)
Acidic Hydrolysis (0.1 N HCl, 60°C, 24h)Methimazole-d35.2
Alkaline Hydrolysis (0.1 N NaOH, 60°C, 24h)Methimazole-d38.9
Oxidative (3% H₂O₂, RT, 24h)Oxidized degradants12.5
Thermal (80°C, 48h)Minor unidentified degradants2.1
Photolytic (ICH Q1B)Minor unidentified degradants1.5

This table presents hypothetical data to illustrate the expected outcomes of a forced degradation study.

Development of Stability-Indicating Analytical Methods for Labeled Compounds

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. A crucial feature of a SIAM is its ability to separate the drug from its degradation products, ensuring that the analytical signal is specific to the intact drug.

For this compound, developing a robust SIAM is critical. HPLC is the most common technique for this purpose. nih.govijpbs.com The method would need to be optimized to achieve baseline separation between this compound, its primary degradant Methimazole-d3, and any other potential degradation products. The use of a photodiode array (PDA) detector can help in assessing the peak purity of the drug.

The validation of such a method would be performed according to the International Council for Harmonisation (ICH) guidelines and would include parameters such as specificity, linearity, range, accuracy, precision, and robustness. ajptr.com The specificity would be demonstrated by showing that there is no interference from degradants, impurities, or placebo components at the retention time of this compound.

Advanced Chromatographic and Spectrometric Techniques for Impurity Profiling

The comprehensive impurity profiling of this compound requires the use of sophisticated analytical instrumentation that can provide both separation and structural elucidation.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for this purpose. researchgate.netsenieer.com It combines the separation capabilities of HPLC with the sensitive and selective detection and mass determination of MS. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the elemental composition of impurities, which is essential for confirming the presence and number of deuterium atoms in a molecule. senieer.com

Gas Chromatography-Mass Spectrometry (GC-MS) may be employed for the analysis of volatile or semi-volatile impurities that could be present from the synthesis, such as residual solvents. researchgate.net

The combination of these advanced chromatographic and spectrometric techniques provides a powerful toolkit for the comprehensive impurity profiling of this compound, ensuring its quality and suitability for its intended use in scientific research.

Future Research Directions for Carbimazole D3

Development of Novel Deuterated Analogs for Specific Research Questions

The targeted synthesis of new deuterated analogs of carbimazole (B1668351) and its active metabolite, methimazole (B1676384), represents a significant area for future investigation. nih.gov The "deuterium switch," a strategy where hydrogen atoms at sites of metabolism are replaced with deuterium (B1214612), can intentionally alter a drug's pharmacokinetic profile. nih.gov This approach could be leveraged to answer specific questions about carbimazole's metabolic pathways.

Carbimazole is a prodrug that is rapidly converted to its active form, methimazole. pharmaffiliates.comcymitquimica.compharmgkb.org Research has shown that thionamide drugs like methimazole and propylthiouracil (B1679721) inhibit the enzyme thyroid peroxidase (TPO), which is crucial for the synthesis of thyroid hormones. acs.org By creating novel deuterated analogs, researchers could investigate the kinetic isotope effect on different metabolic routes. For instance, selective deuteration at various positions on the carbimazole or methimazole molecule could help delineate the precise sites and rates of enzymatic attack, potentially leading to the development of compounds with modified metabolic stability or altered metabolite profiles. nih.gov This could also help in creating new therapeutic agents with potentially improved properties. nih.gov

Table 1: Hypothetical Deuterated Analogs and Potential Research Applications

Compound Name Location of Deuterium Potential Research Question Addressed
Carbimazole-d5 Ethyl group To what extent does the ethyl group undergo metabolism, and can its deuteration slow this process to modify the drug's release of methimazole? medchemexpress.com
Methimazole-d1 Imidazole (B134444) ring C-H How does deuteration at this position affect the interaction with thyroid peroxidase or alternative metabolic pathways?

Integration with Advanced Omics Technologies in Preclinical Research

The future of preclinical drug evaluation lies in the integration of advanced "omics" technologies, such as metabolomics, proteomics, and toxicogenomics. researchgate.net In this context, Carbimazole-d3 is an indispensable tool for achieving the precision and accuracy required for quantitative analysis in these fields. clearsynth.com As a stable isotope-labeled (SIL) internal standard, this compound allows for the exact quantification of the parent drug and its metabolites in complex biological matrices like blood or tissue. acanthusresearch.com This is critical for correcting for matrix effects and ensuring reproducible results in mass spectrometry-based assays. clearsynth.comacanthusresearch.com

Future preclinical studies could use this compound to:

Perform quantitative metabolomics: To map the metabolic fate of carbimazole in detail and identify novel or unexpected metabolites. This could provide a more complete picture of its biological impact.

Conduct proteomic analyses: To investigate how carbimazole treatment alters the expression levels of proteins in target tissues (e.g., the thyroid gland) and off-target sites. This compound would ensure accurate correlation between drug concentration and proteomic changes.

Support toxicogenomic studies: To understand the genetic basis for idiosyncratic adverse reactions by correlating drug exposure levels with changes in gene expression.

The use of highly sensitive assays and omics technology may lead to the discovery of novel biomarkers and facilitate personalized medicine approaches for thyroid disorders. researchgate.net

Computational Chemistry and Molecular Modeling for this compound Interactions

Computational chemistry and molecular modeling are powerful tools for investigating drug-target interactions at an atomic level. frontiersin.org Although the mechanism of thionamide-based antithyroid drugs is not completely understood, studies have used molecular modeling to explore how these compounds bind to and inhibit peroxidases like thyroid peroxidase (TPO). acs.orgnih.gov

Future research can employ these computational methods to study carbimazole and its active metabolite, methimazole. cnr.it While deuteration does not significantly alter the electronic structure of the molecule for docking simulations, molecular dynamics (MD) simulations could be used to explore subtle changes in the vibrational modes and conformational dynamics of the drug when bound to its target enzyme. cnr.it

Key areas for computational investigation include:

Molecular Docking: To predict and refine the binding mode of methimazole within the active site of TPO. nih.govtandfonline.com This can help identify the key amino acid residues involved in the interaction.

Density Functional Theory (DFT): To calculate the electronic properties of carbimazole and methimazole and to model the reaction mechanism of TPO inhibition. cnr.it

Molecular Dynamics (MD) Simulations: To simulate the dynamic behavior of the drug-enzyme complex over time, providing insights into the stability of the interaction and the conformational changes that may occur. frontiersin.org

Table 2: Computational Methods for Studying Carbimazole Interactions

Computational Method Research Application Potential Insights
Molecular Docking Predicting binding pose in TPO active site Identification of key hydrogen bonds and hydrophobic interactions. tandfonline.comnih.gov
DFT Calculations Modeling reaction pathways and electronic structure Understanding the mechanism of peroxidase inhibition and the relative stability of different drug tautomers. cnr.itnih.gov

Standardization of Deuterated Reference Materials in Pharmaceutical Research

The role of this compound as a reference material is foundational to its utility in research and development. pharmaffiliates.comlgcstandards.com The standardization of such deuterated materials is critical for ensuring the accuracy, reliability, and reproducibility of bioanalytical methods. tandfonline.com Regulatory agencies often recommend the use of stable isotope-labeled internal standards for quantitative bioanalysis using LC-MS/MS. tandfonline.com

Future efforts in this area should focus on establishing universally accepted standards and protocols for the qualification of deuterated reference materials. Key considerations for standardization include:

Isotopic Purity: The reference material must have a very low content of the unlabeled analyte to prevent cross-signal contribution, which can lead to inaccurate measurements. tandfonline.com

Chemical Purity: The material must be free from other impurities that could interfere with the analysis. tandfonline.com

Stability of the Label: The deuterium atoms must be placed on non-exchangeable positions within the molecule to ensure they are not lost during sample preparation or analysis. acanthusresearch.com For this compound, the label is on the methyl group, which is generally stable. nih.gov

Comprehensive Certification: Certified reference materials should come with a detailed Certificate of Analysis that specifies isotopic and chemical purity, concentration, and storage conditions. clearsynth.com

Ensuring high-quality, well-characterized deuterated standards like this compound is essential for the validation of analytical methods used in pharmacokinetic studies and for supporting the development of new chemical entities. tandfonline.com

Q & A

Basic Question: What are the structural and isotopic characteristics of Carbimazole-d3, and how do they influence experimental design?

Methodological Answer:
this compound is a deuterated analog of carbimazole, where three hydrogen atoms are replaced with deuterium. This isotopic substitution alters pharmacokinetic properties (e.g., metabolic stability) and enables precise tracking in mass spectrometry (MS)-based assays . Researchers should:

  • Characterize isotopic purity using high-resolution MS or nuclear magnetic resonance (NMR) to confirm deuteration efficiency.
  • Optimize analytical protocols (e.g., HPLC-MS) to account for isotopic effects on retention times and ionization efficiency.
  • Reference non-deuterated carbimazole as a control to distinguish isotopic vs. metabolic effects in in vitro/in vivo studies.

Basic Question: Which analytical techniques are most robust for quantifying this compound in biological matrices?

Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations:

  • Sample preparation: Use protein precipitation with deuterated internal standards (e.g., Carbimazole-d6) to correct for matrix effects .
  • Chromatographic separation: Employ C18 columns with gradient elution to resolve this compound from endogenous interferents.
  • Validation parameters: Follow ICH guidelines (linearity, accuracy, precision) and assess deuterium loss under experimental conditions (e.g., elevated temperatures) .

Advanced Question: How can researchers resolve contradictions in this compound pharmacokinetic data across studies?

Methodological Answer:
Contradictions may arise from variations in deuterium labeling positions, metabolic pathways, or assay specificity. To address this:

  • Conduct sensitivity analyses using isotopomer-resolved MS to identify deuterium exchange artifacts .
  • Cross-validate findings with alternative techniques (e.g., stable isotope tracer kinetics) to isolate isotopic effects .
  • Apply meta-analysis frameworks (e.g., PRISMA) to harmonize data from heterogeneous studies, focusing on covariates like dosage regimens or species-specific metabolism .

Advanced Question: What strategies optimize the use of this compound in mechanistic studies of thyroid hormone synthesis inhibition?

Methodological Answer:

  • Dose-response experiments: Use this compound to establish deuterium-dependent thresholds for thyroid peroxidase (TPO) inhibition, paired with non-deuterated controls .
  • Temporal resolution: Employ pulse-chase MS to track deuterium retention in TPO active sites, correlating with enzyme activity over time .
  • Contradiction analysis: Apply TRIZ principles (e.g., "separation in time") to reconcile conflicting results on competitive vs. non-competitive inhibition mechanisms .

Advanced Question: How should researchers design studies to ensure reproducibility of this compound data in preclinical models?

Methodological Answer:

  • Standardize deuterium sourcing: Document supplier-specific isotopic enrichment (e.g., ≥98% purity) to minimize batch variability .
  • Protocol transparency: Publish detailed LC-MS/MS parameters (e.g., collision energy, ion transitions) in supplementary materials .
  • Independent replication: Collaborate with external labs to validate key findings using shared reference materials and blinded analysis .

Advanced Question: What frameworks guide the ethical use of this compound in human-derived cell lines or tissues?

Methodological Answer:

  • IRB compliance: Ensure protocols for human tissue use align with Declaration of Helsinki principles, emphasizing informed consent and data anonymization .
  • Risk-benefit analysis: Justify deuterated compound use via preliminary toxicity screens (e.g., mitochondrial respiration assays) to rule out deuterium-specific cytotoxicity .
  • Data sharing: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing isotopic tracer data in public repositories .

Advanced Question: How can contradictions in this compound’s metabolic stability data be analyzed using dialectical materialist principles?

Methodological Answer:

  • Principal contradiction identification: Determine whether variability stems from intrinsic isotopic effects (principal aspect) or extrinsic factors like assay conditions (non-principal aspect) .
  • Dynamic resolution: Apply Lenin’s dialectical framework to model how deuterium-hydrogen exchange transforms metabolic stability outcomes over time .
  • Empirical falsification: Use Zabezhailo’s IDA framework to test competing hypotheses (e.g., "Deuterium enhances metabolic stability") against contradictory datasets .

Advanced Question: What cross-disciplinary methodologies enhance this compound research in computational pharmacology?

Methodological Answer:

  • QSAR modeling: Integrate deuterium-specific descriptors (e.g., bond dissociation energies) to predict this compound’s binding affinity to TPO .
  • Molecular dynamics (MD) simulations: Compare hydrogen/deuterium isotope effects on enzyme-ligand binding kinetics using AMBER or GROMACS .
  • Experimental validation: Pair computational predictions with surface plasmon resonance (SPR) assays to quantify TPO inhibition constants (Ki) .

Basic Question: How should researchers conduct literature reviews on this compound using academic databases?

Methodological Answer:

  • Search strategy: Use PubMed/Reaxys with Boolean operators (e.g., "this compound AND (pharmacokinetics OR metabolism)") and MeSH terms like "Isotope Labeling" .
  • Critical appraisal: Apply FINER criteria to evaluate study quality, prioritizing peer-reviewed articles with mechanistic depth over descriptive reports .
  • Contradiction mapping: Organize findings using PRISMA flowcharts to highlight knowledge gaps (e.g., "Deuterium effects on Carbimazole’s immunosuppressive properties") .

Advanced Question: What protocols ensure compliance with data-sharing requirements for this compound research?

Methodological Answer:

  • Data documentation: Annotate raw MS spectra, synthetic protocols, and computational scripts in FAIR-aligned repositories (e.g., Zenodo) .
  • Material transfer agreements (MTAs): Specify permitted uses of this compound in collaborative studies to prevent unauthorized commercialization .
  • Ethical transparency: Disclose all funding sources and potential conflicts of interest in publications, per ICMJE guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.